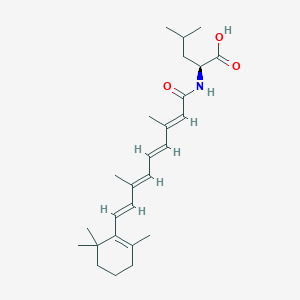
Rti 82
描述
4’-Azido-3’-iodophenylethyl 3-(4-chlorophenyl)-tropane-2-carboxylate is a synthetic compound that belongs to the class of tropane derivatives. Tropane derivatives are known for their significant pharmacological activities, particularly in the modulation of neurotransmitter systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Azido-3’-iodophenylethyl 3-(4-chlorophenyl)-tropane-2-carboxylate involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tropane Ring: The tropane ring is synthesized through a series of cyclization reactions.
Introduction of the Azido and Iodo Groups: The azido and iodo groups are introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the tropane carboxylate with 4’-Azido-3’-iodophenylethyl alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening methods to identify the most efficient reaction conditions .
化学反应分析
Types of Reactions
4’-Azido-3’-iodophenylethyl 3-(4-chlorophenyl)-tropane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The iodo group can be reduced to form deiodinated derivatives.
Substitution: The azido and iodo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide and potassium iodide.
Major Products
The major products formed from these reactions include nitro derivatives, deiodinated derivatives, and various substituted tropane derivatives .
科学研究应用
4’-Azido-3’-iodophenylethyl 3-(4-chlorophenyl)-tropane-2-carboxylate has several scientific research applications:
Neuroscience Research: It is used as a photoaffinity ligand for studying dopamine and serotonin transporters.
Pharmacological Studies: The compound is used to investigate the binding sites and mechanisms of action of various neurotransmitter transporters.
Medicinal Chemistry: It serves as a lead compound for the development of new drugs targeting neurotransmitter systems.
作用机制
The compound exerts its effects by binding to the dopamine and serotonin transporters. This binding inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. The azido group allows for photoaffinity labeling, which helps in identifying the binding sites and understanding the molecular interactions involved .
相似化合物的比较
Similar Compounds
- 4-Azido-3-iodophenylmethyl 3-(4-chlorophenyl)-tropane-2-carboxylate
- 4-Azido-3-iodophenylethyl 3-(4-fluorophenyl)-tropane-2-carboxylate
- 4-Azido-3-iodophenylethyl 3-(4-bromophenyl)-tropane-2-carboxylate
Uniqueness
4’-Azido-3’-iodophenylethyl 3-(4-chlorophenyl)-tropane-2-carboxylate is unique due to its specific combination of azido and iodo groups, which allows for versatile chemical modifications and photoaffinity labeling. This makes it a valuable tool in neuroscience research for studying neurotransmitter transporters.
属性
IUPAC Name |
2-(4-azido-3-iodophenyl)ethyl 3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClIN4O2/c1-29-17-7-9-21(29)22(18(13-17)15-3-5-16(24)6-4-15)23(30)31-11-10-14-2-8-20(27-28-26)19(25)12-14/h2-6,8,12,17-18,21-22H,7,9-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEYQHAJVMQAQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C(=O)OCCC4=CC(=C(C=C4)N=[N+]=[N-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClIN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931196 | |
| Record name | 2-(4-Azido-3-iodophenyl)ethyl 3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141782-67-4 | |
| Record name | RTI 82 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141782674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Azido-3-iodophenyl)ethyl 3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-3-phenylpropanoic acid](/img/structure/B1680081.png)
![1-[[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-3,4-dimethyl-1H-pyrrole-2,5-dione](/img/structure/B1680082.png)

![Butanoic acid, 2-[[[5-[4-[(dimethylamino)sulfonyl]phenyl]-1,2,6,7,8,9-hexahydro-8-methyl-2-oxo-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy]-4-hydroxy-](/img/structure/B1680086.png)

![Urea, N-(5-chloro-2-hydroxyphenyl)-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B1680088.png)




